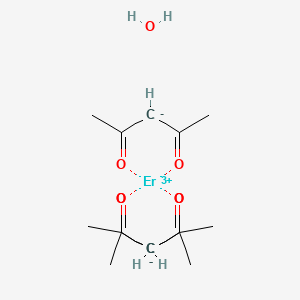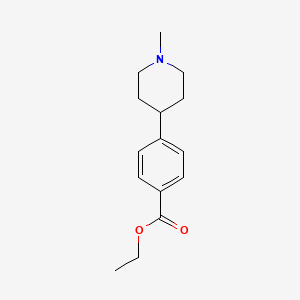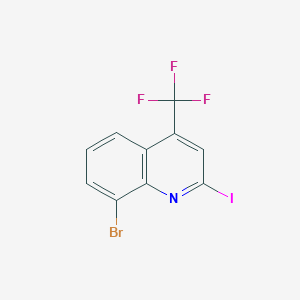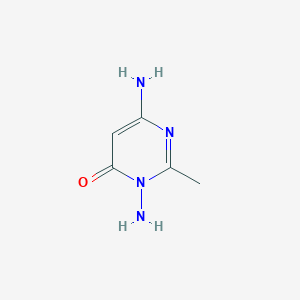
Erbium(III)acetylacetonatexhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) acetylacetonate xhydrate is a coordination compound with the formula Er(C5H7O2)3·xH2O. This compound consists of erbium ions coordinated with acetylacetonate ligands and water molecules. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties .
Méthodes De Préparation
Erbium(III) acetylacetonate xhydrate can be synthesized through various methods. One common method involves reacting erbium salts with acetylacetone in a suitable solvent. The reaction typically proceeds as follows:
Analyse Des Réactions Chimiques
Erbium(III) acetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide (Er2O3) when heated in the presence of oxygen.
Reduction: Reduction reactions can convert the compound to lower oxidation states of erbium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Erbium(III) acetylacetonate xhydrate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of erbium(III) acetylacetonate xhydrate involves its ability to coordinate with various ligands and participate in redox reactions. The erbium ion can interact with molecular targets through coordination bonds, influencing the electronic and optical properties of the compound. These interactions are crucial for its applications in catalysis, luminescence, and imaging .
Comparaison Avec Des Composés Similaires
Erbium(III) acetylacetonate xhydrate can be compared with other lanthanide acetylacetonate complexes, such as:
- Europium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
- Samarium(III) acetylacetonate hydrate
These compounds share similar coordination structures but differ in their specific optical and electronic properties due to the unique characteristics of each lanthanide ion. Erbium(III) acetylacetonate xhydrate is unique for its specific luminescent properties and applications in optical devices .
Propriétés
Formule moléculaire |
C15H23ErO7 |
|---|---|
Poids moléculaire |
482.60 g/mol |
Nom IUPAC |
erbium(3+);pentane-2,4-dione;hydrate |
InChI |
InChI=1S/3C5H7O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |
Clé InChI |
KSKVMUSZRAFBMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)



![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)




![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
